

An In-depth Technical Guide on the Chemical Structure and Synthesis of Metergotamine

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Compound of Interest

Compound Name: Metergotamine

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Introduction

Metergotamine, also known as 1-methylethylergotamine, is a semi-synthetic ergot alkaloid derived from ergotamine.^[1] As a member of the ergoline family of compounds, it shares a core tetracyclic structure and is classified as a peptide alkaloid due to its complex tripeptide-derived cyclolactam moiety.^[2] This guide provides a comprehensive overview of the chemical structure of **Metergotamine** and a detailed account of its chemical synthesis from ergotamine, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure of Metergotamine

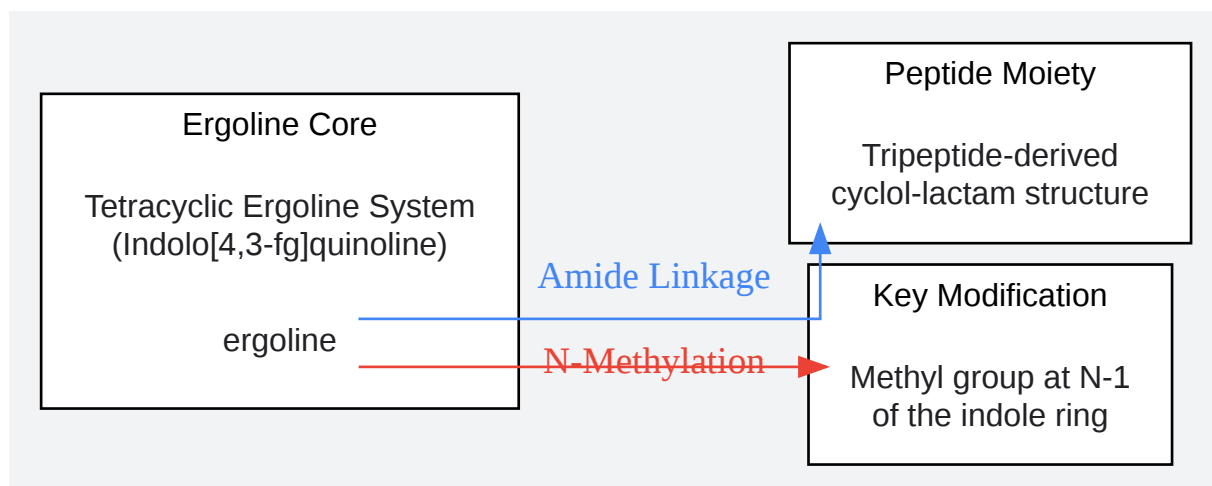
The chemical identity of **Metergotamine** is defined by the methylation of the indole nitrogen at the N-1 position of the ergotamine scaffold. This structural modification distinguishes it from its parent compound, ergotamine.

Structural Details

Identifier	Value
IUPAC Name	(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0 ^{2,6}]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Molecular Formula	C ₃₄ H ₃₇ N ₅ O ₅
Molecular Weight	595.7 g/mol
CAS Number	22336-84-1
Synonyms	1-methylergotamine, MY-25

Structural Diagram

The following diagram illustrates the chemical structure of **Metergotamine**, highlighting the key ergoline ring system and the peptide moiety.



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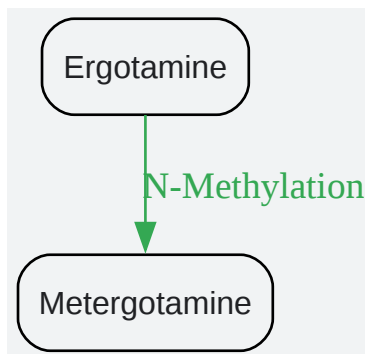
A simplified block diagram of **Metergotamine**'s structure.

Synthesis of Metergotamine

The primary route for the synthesis of **Metergotamine** is through the selective N-methylation of ergotamine at the indole nitrogen (N-1 position).

Synthetic Pathway

The overall synthetic transformation from ergotamine to **Metergotamine** is depicted below.



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The synthetic conversion of Ergotamine to **Metergotamine**.

Experimental Protocol for N-Methylation of Ergotamine

The following protocol is based on the methodology described in US Patent 3,218,324.[1]

Materials:

- Ergotamine (dry)
- Potassium
- Liquid Ammonia
- Ferric Nitrate (for catalysis of potassium amide formation)
- Methyl Iodide
- Ether
- Tartaric Acid Solution (5%)
- Sodium Bicarbonate Solution
- Ethyl Acetate

Procedure:

- **Preparation of Potassium Amide:** In a vessel suitable for reactions in liquid ammonia, dissolve 0.15 parts of potassium in 150 parts by volume of liquid ammonia. Catalyze the formation of potassium amide by the addition of a small amount of ferric nitrate.
- **Deprotonation of Ergotamine:** To the resulting potassium amide solution, add 1.16 parts of dry ergotamine. Stir the mixture for one hour. The potassium amide acts as a strong base to deprotonate the indole nitrogen of ergotamine, forming the corresponding anion.
- **Methylation:** To the reaction mixture, add a solution of 0.35 parts of methyl iodide in 5 parts by volume of ether. Allow the reaction to proceed for 30 minutes.
- **Work-up:**
 - Evaporate the ammonia from the reaction vessel.
 - To the residue, add a 5% aqueous solution of tartaric acid until the mixture is acidic.
 - Extract the aqueous solution with ether to remove any unreacted, non-basic starting material.
 - Make the aqueous solution alkaline by the addition of a sodium bicarbonate solution.
 - Extract the alkaline solution with ether.
 - Wash the combined ether extracts with water.
 - Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness.
- **Purification:** The crude product, consisting of a mixture of 1-methyl-ergotamine (**Metergotamine**) and 1-methyl-ergotaminine, can be crystallized from ethyl acetate.

Quantitative Data

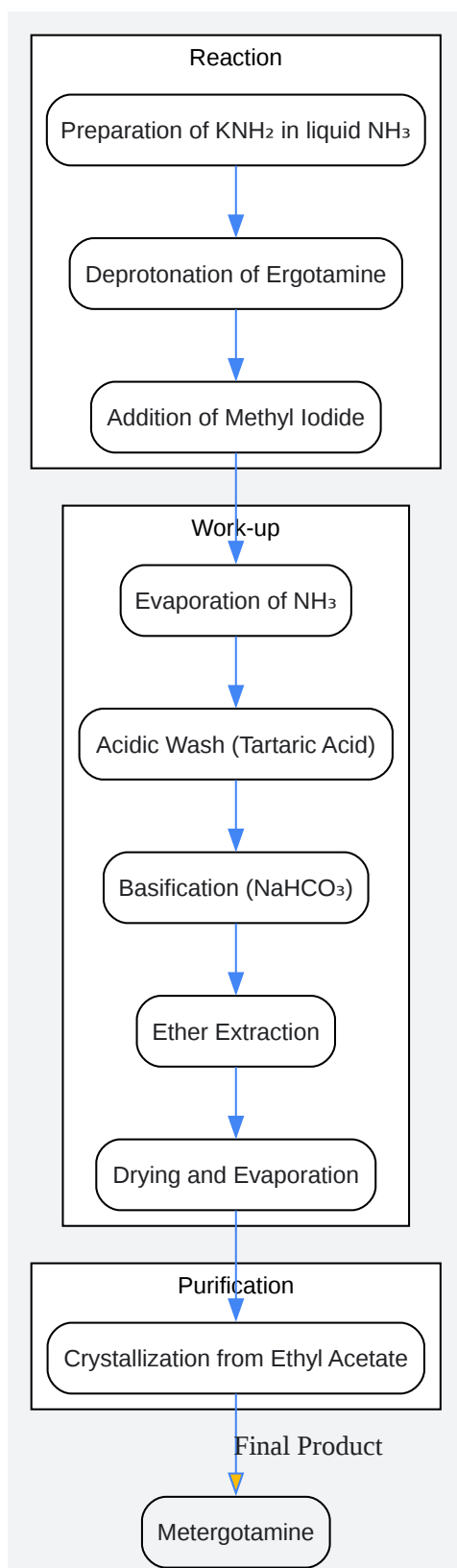
The patent from which the experimental protocol is derived provides limited quantitative data. The melting point of the crystallized 1-methyl-dihydro-ergotamine (a related compound synthesized by a similar method) is reported as 224°C, and its specific rotation $[\alpha]_D$ is -67°

(c=0.5 in pyridine).[1] Modern analytical data such as percentage yield, HPLC purity, and spectroscopic data (NMR, MS) for the synthesis of **Metergotamine** are not readily available in the public domain.

Parameter	Value	Reference
Melting Point (1-methyl-dihydro-ergotamine)	224°C	US Patent 3,218,324
Specific Rotation [α]D (1-methyl-dihydro-ergotamine)	-67° (c=0.5, pyridine)	US Patent 3,218,324

Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the following diagram.



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A flowchart of the synthesis and purification of **Metergotamine**.

Conclusion

This technical guide has detailed the chemical structure of **Metergotamine** and provided a comprehensive experimental protocol for its synthesis via the N-methylation of ergotamine. While the provided synthetic method is well-established, there is a notable lack of modern, publicly available quantitative data for this specific transformation. Further research to quantify yields and purity using modern analytical techniques would be a valuable contribution to the field. The information presented herein serves as a foundational resource for researchers and professionals engaged in the study and development of ergot alkaloids and their derivatives.

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References

- 1. US3218324A - 1-methyl ergotamines and ergocornines - Google Patents [patents.google.com]
- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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